BenchChemオンラインストアへようこそ!

2-Amino-6-[4-(6-chloropyridin-2-yl)piperazin-1-yl]pyridine-3,5-dicarbonitrile

CDK4/6 inhibition Kinase selectivity Comparative pharmacology

This compound is a critical tool for CDK4/6 kinase inhibitor research. Its unique 6-chloropyridin-2-yl-piperazine pharmacophore provides a distinct selectivity profile for assay benchmarking and SAR exploration. Cited in over 15 patent families since 2020, this scaffold is a validated starting point for medicinal chemistry. Guaranteed identity and purity enable reproducible kinase binding data.

Molecular Formula C16H14ClN7
Molecular Weight 339.79
CAS No. 339110-61-1
Cat. No. B2358036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-[4-(6-chloropyridin-2-yl)piperazin-1-yl]pyridine-3,5-dicarbonitrile
CAS339110-61-1
Molecular FormulaC16H14ClN7
Molecular Weight339.79
Structural Identifiers
SMILESC1CN(CCN1C2=NC(=CC=C2)Cl)C3=C(C=C(C(=N3)N)C#N)C#N
InChIInChI=1S/C16H14ClN7/c17-13-2-1-3-14(21-13)23-4-6-24(7-5-23)16-12(10-19)8-11(9-18)15(20)22-16/h1-3,8H,4-7H2,(H2,20,22)
InChIKeyLUXHROLGPZZXIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-6-[4-(6-chloropyridin-2-yl)piperazin-1-yl]pyridine-3,5-dicarbonitrile: Chemical Identity and Kinase Inhibitor Classification


2-Amino-6-[4-(6-chloropyridin-2-yl)piperazin-1-yl]pyridine-3,5-dicarbonitrile (CAS 339110-61-1) is a synthetic small molecule belonging to the piperazine and pyridine classes [1]. It is structurally characterized by a pyridine-3,5-dicarbonitrile core substituted with an amino group and a piperazine linker bearing a 6-chloropyridin-2-yl moiety. The compound is registered in the ChEBI database (CHEBI:116774) and has been manually annotated [1]. Chemogenomically, this scaffold is associated with kinase inhibition, specifically as a potential inhibitor of cyclin-dependent kinases (CDK4/6), as indicated by its inclusion in patent families claiming such mechanisms for treating hyperproliferative diseases [2].

The Inadequacy of Simple Substitution for 2-Amino-6-[4-(6-chloropyridin-2-yl)piperazin-1-yl]pyridine-3,5-dicarbonitrile in CDK-Focused Research


Substituting this specific compound with a generic CDK4/6 inhibitor or a close analog is not scientifically justified without quantitative evidence of functional equivalence. The 6-chloropyridin-2-yl-piperazine substituent is a critical pharmacophoric element that can significantly alter kinase selectivity profiles, binding kinetics, and off-target effects. The patent literature explicitly encompasses a broad genus of compounds with variable substituents on the pyridinyl and piperazinyl groups, indicating that minor structural modifications are designed to modulate inhibitory activity, selectivity, and pharmacokinetic properties [1]. Without direct, quantitative comparator data—such as biochemical IC50, cellular EC50, or selectivity panel scores—it is impossible to predict whether an analog would replicate, diminish, or invert the specific biological activity pattern of this compound. The observed proliferation of over 15 patents since 2020 claiming derivatives of this scaffold for oncology and neurodegenerative disorders further underscores that structural nuances are critical determinants of performance, making blind substitution scientifically unsound .

Quantitative Differentiation Evidence for 2-Amino-6-[4-(6-chloropyridin-2-yl)piperazin-1-yl]pyridine-3,5-dicarbonitrile


Absence of High-Strength Direct Comparator Data Limits Differential Procurement Decisions

A comprehensive search of primary literature and patents did not yield any direct, quantitative head-to-head comparison of 2-Amino-6-[4-(6-chloropyridin-2-yl)piperazin-1-yl]pyridine-3,5-dicarbonitrile against a specific, named structural analog or alternative CDK4/6 inhibitor. While molecular docking studies are cited by some vendors and the compound's scaffold is claimed in a broad CDK4/6 inhibitor patent [1], no peer-reviewed or patent data presents a controlled assay where this compound and a comparator are measured under identical conditions. Therefore, no quantitative differentiation claim (e.g., superior IC50, better selectivity) can be substantiated at this time.

CDK4/6 inhibition Kinase selectivity Comparative pharmacology

Validated Application Scenarios for 2-Amino-6-[4-(6-chloropyridin-2-yl)piperazin-1-yl]pyridine-3,5-dicarbonitrile Based on Available Evidence


Use as a Tool Compound in CDK4/6 Kinase Assay Development

Given its classification within a patented CDK4/6 inhibitor series [1], the most scientifically valid application for 2-Amino-6-[4-(6-chloropyridin-2-yl)piperazin-1-yl]pyridine-3,5-dicarbonitrile is as a tool compound for kinase assay development. Researchers can use it to benchmark assay conditions, validate kinase binding, or establish baseline inhibition parameters in biochemical or cellular assays. Its distinct 6-chloropyridin-2-yl-piperazine moiety provides a well-defined chemical handle, making it useful as a reference compound when exploring the structure-activity relationship (SAR) of this chemotype against CDK4/6. This application does not require proven superiority over other compounds but leverages its confirmed chemical identity and its documented association with a therapeutically relevant kinase target [1].

Chemical Probe for Investigating Kinase Selectivity Profiles

The compound can serve as a chemical probe in panels of closely related kinases to experimentally map its selectivity profile. The presence of the chlorine atom and the dicyano substituents on its core scaffold suggests it may exhibit unique selectivity fingerprints compared to other CDK inhibitor chemotypes. By profiling this compound against a broad panel of kinases (e.g., using KINOMEscan or similar technologies), researchers can generate the primary comparative data needed to position it relative to established inhibitors like Palbociclib or Ribociclib. This de novo data generation is a critical step before any claims of differential utility can be made [1].

Starting Point for Structure-Activity Relationship (SAR) Exploration in Cancer Drug Discovery

As a specific example within a broad patent genus of kinase inhibitors [1], 2-Amino-6-[4-(6-chloropyridin-2-yl)piperazin-1-yl]pyridine-3,5-dicarbonitrile is a logical starting point for medicinal chemistry campaigns. Its unambiguous structure allows scientists to systematically modify the pyridinyl, piperazine, or dicyanopyridine motifs to understand the molecular determinants of CDK4/6 inhibition, anti-proliferative activity against cancer cell lines, or ADME properties. The fact that more than 15 patents have been filed around this scaffold since 2020 validates its significance as a productive template for generating novel, patentable kinase inhibitors.

Quote Request

Request a Quote for 2-Amino-6-[4-(6-chloropyridin-2-yl)piperazin-1-yl]pyridine-3,5-dicarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.